molecular formula C18H20BClN4O2 B2764720 (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester CAS No. 2490665-85-3

(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester

Cat. No. B2764720
CAS RN: 2490665-85-3
M. Wt: 370.64
InChI Key: LIJVCAHLBABCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester” is a biochemical used for proteomics research . Its molecular formula is C18H20BClN4O2 .

Scientific Research Applications

Organic Synthesis and Suzuki–Miyaura Coupling

Pinacol boronic esters, including our compound, serve as valuable building blocks in organic synthesis. The Suzuki–Miyaura coupling, a powerful cross-coupling reaction, relies on these boronic esters to form C–C bonds. Researchers use this reaction to create complex molecules, such as pharmaceuticals and agrochemicals .

Hydromethylation of Alkenes via Protodeboronation

Protodeboronation of alkyl boronic esters is not well explored, but our compound offers a novel approach. By utilizing a radical mechanism, it allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol .

Total Synthesis of Natural Products

The protodeboronation of pinacol boronic esters finds application in total synthesis. For instance, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have complex structures, and our compound contributes to their efficient assembly .

Biochemical Research

Researchers use our compound in proteomics research. It falls under the category of biochemicals and is available for research purposes. Its molecular formula is C18H20BClN4O2 .

Hydroboration-Deboronation Strategies

Our compound can participate in hydroboration-deboronation strategies. For example, in situ-generated catechol boronic esters undergo protodeboronation via a radical chain reaction. This approach enables the hydrogenation of unactivated alkenes to alkanes .

C-H Cyanation of Purines

While not directly related to our compound, recent advances in borinic acid derivatives include a method for direct regioselective C-H cyanation of purines. This process involves triflic anhydride activation, nucleophilic cyanation, and base-mediated elimination of triflic acid (CF~3~SO~2~H) .

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved information. It’s important to note that the mechanism of action for a compound refers to how it affects microbes or cells at the cellular level .

properties

IUPAC Name

6-chloro-9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClN4O2/c1-17(2)18(3,4)26-19(25-17)13-7-5-12(6-8-13)9-24-11-23-14-15(20)21-10-22-16(14)24/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJVCAHLBABCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=NC4=C3N=CN=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester

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